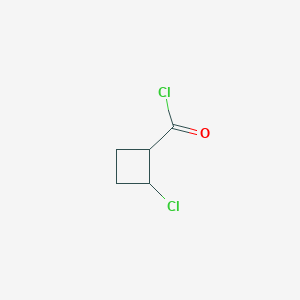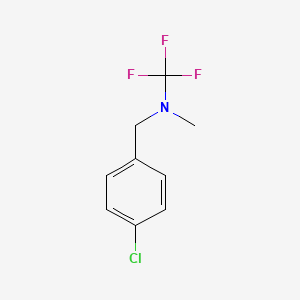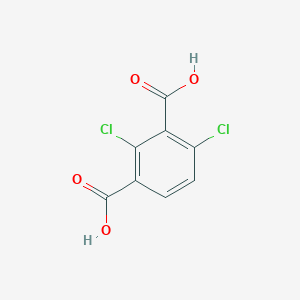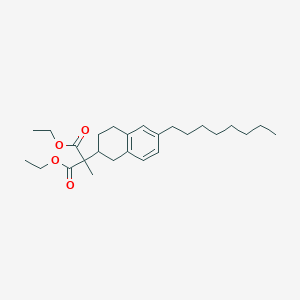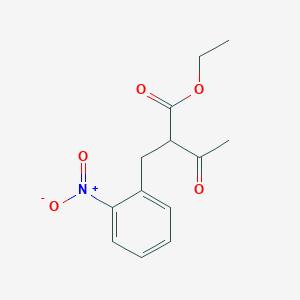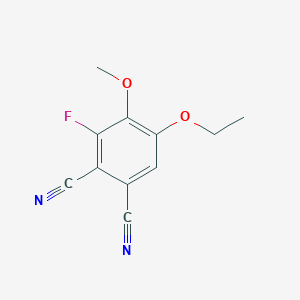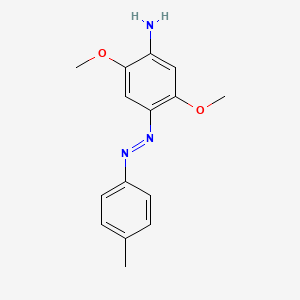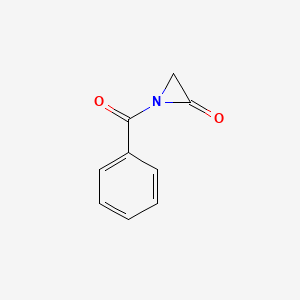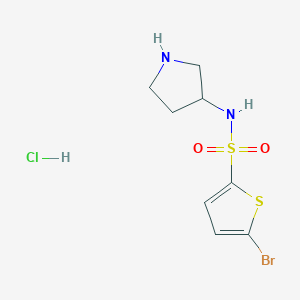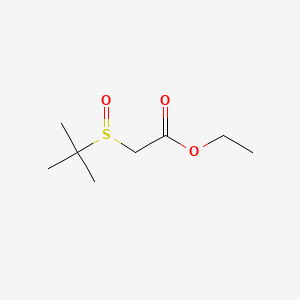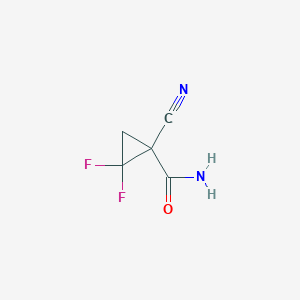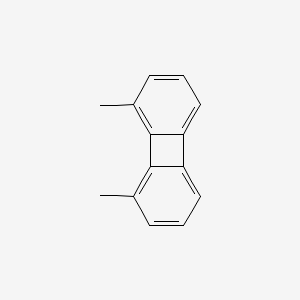
1,8-Dimethylbiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dimethylbiphenylene is an organic compound with the molecular formula C₁₄H₁₂ and a molecular weight of 180.2451 g/mol . It is a derivative of biphenylene, characterized by the presence of two methyl groups at the 1 and 8 positions of the biphenylene ring system . This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1,8-dimethylbiphenylene can be achieved through several routes. One common method involves the reaction of 2,3,6,7-tetramethoxy-1,8-dimethylbiphenylene with various reagents . For instance, bromination and nitration in acetic anhydride lead to the formation of 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone . Oxidation with chromium trioxide also yields the quinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1,8-Dimethylbiphenylene undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chromium trioxide for oxidation and cold concentrated nitric acid for nitration . The major products formed from these reactions include 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone and 6,7-dimethoxy-1,8-dimethyl-4-nitrobiphenylene-2,3-quinone . Additionally, the compound can undergo Beckmann rearrangement to form derivatives of benzocyclobutene .
Aplicaciones Científicas De Investigación
1,8-Dimethylbiphenylene has several scientific research applications. In chemistry, it is used to study the electronic properties of biphenylene derivatives and their interactions with other molecules . In materials science, it is investigated for its potential use in organic electronic devices due to its unique electronic structure .
Mecanismo De Acción
The mechanism of action of 1,8-dimethylbiphenylene involves its interaction with various molecular targets and pathways. The compound’s electronic properties, influenced by the presence of the methyl groups, play a crucial role in its reactivity and interactions . The exact molecular targets and pathways can vary depending on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
1,8-Dimethylbiphenylene can be compared with other biphenylene derivatives, such as 2,3,6,7-tetramethoxy-1,8-dimethylbiphenylene and 6,7-dimethoxy-1,8-dimethylbiphenylene-2,3-quinone . These compounds share similar structural features but differ in their electronic properties and reactivity due to the presence of different substituents .
Propiedades
Número CAS |
36230-17-8 |
|---|---|
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1,8-dimethylbiphenylene |
InChI |
InChI=1S/C14H12/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)13(9)11/h3-8H,1-2H3 |
Clave InChI |
DSUOZNYCPIQAHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=CC=CC(=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


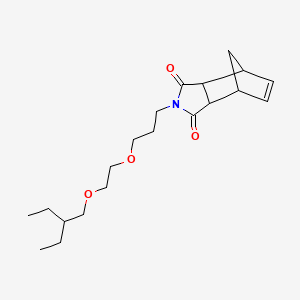
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
